![molecular formula C22H17F3N2OS B2821098 Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 919712-26-8](/img/structure/B2821098.png)
Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple aromatic rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Anticancer Agent Synthesis
Naphthalen-2-yl derivatives have been explored in the synthesis of compounds with potential anticancer properties. For instance, a study synthesized a compound closely related to the naphthalen-2-yl family, which was then evaluated for its anticancer efficacy (Gouhar & Raafat, 2015).
Apoptosis Induction
These compounds have also been identified as potent inducers of apoptosis. A research discovered that a series of naphthalen-4-yl(phenyl)methanones, closely related to the chemical , were effective in inducing apoptosis in cell-based assays (Jiang et al., 2008).
Anticonvulsant Activity
Naphthalen-2-yl derivatives have been used in the design of compounds for anticonvulsant activities. For example, a study involved the synthesis of novel semicarbazones based on naphthalen-2-yl derivatives for potential anticonvulsant effects (Rajak et al., 2010).
Chemical Reaction Studies
Research has been conducted on the chemical reactions involving naphthalene derivatives. For instance, the reaction of naphthalene-2,3-dicarbaldehyde with cyanide was studied to understand the unique oxidative condensation products formed (Mcgill et al., 2005).
Material Science Applications
In material science, naphthalen-2-yl derivatives have been used in synthesizing new compounds for various applications, such as in the production of polyamides with enhanced thermal stability (Mehdipour‐Ataei et al., 2005).
Photostabilizing Agents in Dyeing
These compounds have been incorporated into the synthesis of fluorescent monoazo disperse dyes, enhancing photostability and inducing fluorescence properties in the dyes (Jadhav et al., 2018).
Fuel Cell Technology
Sulfonated naphthalene dianhydride based polyimide copolymers, related to the naphthalen-2-yl structure, have been studied for their potential in proton-exchange-membrane fuel cells, demonstrating promising properties for this application (Einsla et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2OS/c23-22(24,25)19-9-5-15(6-10-19)14-29-21-26-11-12-27(21)20(28)18-8-7-16-3-1-2-4-17(16)13-18/h1-10,13H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSERSZBIWQNMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.